N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide
This compound belongs to the class of oxadiazoles . Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical drugs .
N-(3-chloro-4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
This compound contains a thiazole ring . Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the benzyl group: This step involves the alkylation of the oxadiazole ring with benzyl halides under basic conditions.
Attachment of the dimethylamino sulfonyl group: This can be done through sulfonylation reactions using reagents like dimethylaminosulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-{4-[(methylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide
- N-benzyl-3-{4-[(ethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the dimethylamino sulfonyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-14-7-8-16(24)15(23)9-14/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKPWQIKMZPWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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